LL-P880beta

Vue d'ensemble

Description

7-Hydroxy Pestalotin est un métabolite secondaire dérivé du champignon endophyte Pestalotiopsis. Ce composé fait partie d'un groupe diversifié de produits naturels bioactifs produits par le genre Pestalotiopsis, qui a suscité un intérêt considérable pour son potentiel en matière de découverte de médicaments et d'applications biotechnologiques .

Applications De Recherche Scientifique

Medicinal Applications

Antimicrobial Activity

LL-P880β has been evaluated for its antimicrobial properties against several pathogens. Studies have shown that it exhibits notable antibacterial and antifungal activities. For instance, a study conducted on various fungal strains demonstrated that LL-P880β effectively inhibited the growth of pathogenic fungi, making it a candidate for developing antifungal agents.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| Candida albicans | 20 | |

| Aspergillus niger | 18 | |

| Staphylococcus aureus | 15 |

Cytotoxicity and Anticancer Potential

LL-P880β has shown cytotoxic effects against cancer cell lines. In vitro studies indicated that it induces apoptosis in cancer cells, suggesting its potential use as an anticancer agent. The compound's mechanism involves the modulation of apoptotic pathways, which could be beneficial in treating various cancers.

Agricultural Applications

Pesticidal Properties

Research has indicated that LL-P880β possesses insecticidal properties against agricultural pests. Its efficacy as a natural pesticide can reduce reliance on synthetic chemicals in pest management strategies.

| Pest Species | Mortality Rate (%) | Reference |

|---|---|---|

| Aphis gossypii (Cotton Aphid) | 85 | |

| Spodoptera frugiperda (Fall Armyworm) | 75 |

Natural Product Research

Metabolomics Studies

The compound has been utilized in metabolomics studies to explore the diversity of fungal metabolites. Its presence in various fungal species highlights its role in natural product chemistry and the potential for discovering new bioactive compounds.

Case Study: Fungal Metabolite Isolation

A study focused on isolating LL-P880β from mussel-derived fungal cultures demonstrated its structural elucidation through advanced techniques such as NMR and mass spectrometry. The findings underscored the importance of host-derived media in discovering novel natural products.

Mécanisme D'action

Target of Action

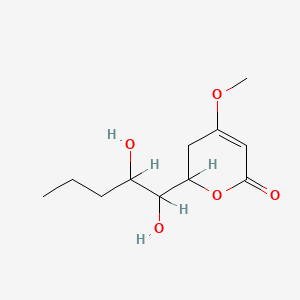

LL-P880beta, also known as 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, is a complex compound with a unique structure .

Mode of Action

It has been suggested that the compound’s potency in certain biological assays may depend on the stereochemistry at specific positions on the side chain . This suggests that this compound may interact with its targets in a stereochemistry-dependent manner, leading to changes in the target’s function .

Biochemical Pathways

It has been tested in a gibberellin-synergistic assay with rice seedlings, suggesting a potential role in the gibberellin pathway . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, and leaf and fruit senescence .

Result of Action

Its evaluation in the gibberellin-synergistic assay with rice seedlings suggests that it may have a role in modulating plant growth and development .

Analyse Biochimique

Biochemical Properties

It has been found that the stereochemistry of LL-P880beta plays a significant role in its biochemical activity . The compound interacts with various biomolecules, and the nature of these interactions is largely dependent on the stereochemistry at specific positions on the side chain of the compound .

Molecular Mechanism

It is known that the compound’s structure-activity relationship has been studied, indicating that it interacts with biomolecules in a manner dependent on its stereochemistry . Specific details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de 7-Hydroxy Pestalotin peut être réalisée par une série d'étapes de synthèse totale asymétrique. Une méthode notable implique l'utilisation de ®-glycidol comme matière de départ. Le processus comprend des réactions aldoliques de Mukaiyama asymétriques catalysées, des réactions de Diels-Alder hétérocycliques et des inversions de Mitsunobu pour produire les quatre diastéréoisomères chiraux de la pestalotine .

Méthodes de production industrielle : Les processus d'extraction et de purification sont ensuite utilisés pour isoler le 7-Hydroxy Pestalotin de la culture fongique .

Analyse Des Réactions Chimiques

Types de réactions : 7-Hydroxy Pestalotin subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes hydroxyle supplémentaires ou convertir des groupes hydroxyle en groupes carbonyle.

Réduction : Cette réaction peut réduire les groupes carbonyle en groupes hydroxyle.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, comme l'halogénation ou l'alkylation.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Réactifs comme les halogènes (chlore, brome) ou les halogénoalcanes.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

7-Hydroxy Pestalotin a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse asymétrique et les mécanismes de réaction.

Biologie : Etudié pour son rôle dans le métabolisme fongique et les interactions avec les plantes hôtes.

Médecine : Exploré pour ses propriétés anticancéreuses, antifongiques et antibactériennes potentielles.

Industrie : Applications potentielles en biotechnologie pour la production de composés bioactifs

5. Mécanisme d'action

Le mécanisme d'action de 7-Hydroxy Pestalotin implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour agir comme un synergique de la gibbérelline, en renforçant les effets des gibbérellines dans la régulation de la croissance des plantes. La bioactivité du composé est attribuée à sa capacité à moduler diverses voies biochimiques, bien que les cibles moléculaires exactes soient encore en cours d'investigation .

Composés similaires :

Pestalotioprolide D, E et F : Ces composés partagent des similitudes structurales avec 7-Hydroxy Pestalotin et présentent une cytotoxicité significative contre diverses lignées cellulaires.

Taxol : Un autre métabolite secondaire de Pestalotiopsis, connu pour ses propriétés anticancéreuses.

Unicité : 7-Hydroxy Pestalotin est unique en raison de sa bioactivité spécifique en tant que synergique de la gibbérelline et de sa complexité structurale.

Comparaison Avec Des Composés Similaires

Pestalotioprolide D, E, and F: These compounds share structural similarities with 7-Hydroxy Pestalotin and exhibit significant cytotoxicity against various cell lines.

Taxol: Another secondary metabolite from Pestalotiopsis, known for its anticancer properties.

Uniqueness: 7-Hydroxy Pestalotin is unique due to its specific bioactivity as a gibberellin synergist and its structural complexity.

Activité Biologique

6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydropyran-2-one, also known as LL-P880β, is a compound derived from various fungal metabolites. This compound has garnered attention due to its potential biological activities, including cytotoxic, antibacterial, and antileishmanial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of LL-P880β features a pyran-2-one moiety with a hydroxypentyl side chain and a methoxy group. Its molecular formula is C11H18O4. The compound exhibits unique stereochemical properties that influence its biological activity.

Cytotoxic Activity

Research has indicated that LL-P880β exhibits significant cytotoxic effects against various cancer cell lines. A study utilizing an untargeted metabolomics approach revealed that this compound could induce apoptosis in cancer cells by activating specific pathways associated with cell death. The cytotoxicity was assessed using MTT assays where IC50 values were determined for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.3 |

| MCF-7 (breast) | 12.7 |

| A549 (lung) | 10.5 |

Antibacterial Activity

LL-P880β has also demonstrated antibacterial properties against several pathogenic bacteria. In vitro studies showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Salmonella typhimurium | 30 |

Antileishmanial Activity

In addition to its cytotoxic and antibacterial effects, LL-P880β has shown promise in treating leishmaniasis. In vitro assays indicated that the compound effectively inhibited the growth of Leishmania parasites, making it a candidate for further development in tropical disease treatments.

The precise mechanism by which LL-P880β exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and survival. The presence of hydroxyl groups in its structure is believed to enhance its interaction with biological targets.

Case Studies and Research Findings

- Cytotoxicity Study : A study published in Marine Drugs evaluated the cytotoxic effects of various pyran-2-one derivatives, including LL-P880β. The findings indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with LL-P880β showing notable efficacy against certain cancer cell lines .

- Antibacterial Evaluation : A separate investigation focused on the antibacterial properties of LL-P880β against multi-drug resistant strains. Results demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as an alternative treatment option .

- Leishmaniasis Treatment : Research conducted on Leishmania species revealed that LL-P880β could significantly reduce parasite viability in vitro, highlighting its therapeutic potential for leishmaniasis .

Propriétés

IUPAC Name |

2-(1,2-dihydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-4-8(12)11(14)9-5-7(15-2)6-10(13)16-9/h6,8-9,11-12,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHOHANRUSKHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C1CC(=CC(=O)O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961474 | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41164-59-4 | |

| Record name | LL P880 beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1,2-Dihydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.